molecular formula C17H17Cl2NOS B2796010 2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-chlorobenzyl)oxime CAS No. 477864-97-4

2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-chlorobenzyl)oxime

Cat. No.: B2796010
CAS No.: 477864-97-4
M. Wt: 354.29
InChI Key: RNPCJTJHCGDSNF-UDWIEESQSA-N
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Description

2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-chlorobenzyl)oxime is an organic compound characterized by the presence of a chlorophenyl group, a sulfanyl group, and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-chlorobenzyl)oxime typically involves the reaction of 2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting oxime is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-chlorobenzyl)oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-chlorobenzyl)oxime has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-chlorobenzyl)oxime involves its interaction with specific molecular targets. The oxime group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to hydrophobic pockets within biological molecules, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal oxime
  • 2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-benzyl oxime

Uniqueness

2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-chlorobenzyl)oxime is unique due to the presence of both a chlorophenyl group and an oxime functional group, which confer distinct chemical reactivity and biological activity. The combination of these groups allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

(E)-N-[(4-chlorophenyl)methoxy]-2-(4-chlorophenyl)sulfanyl-2-methylpropan-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NOS/c1-17(2,22-16-9-7-15(19)8-10-16)12-20-21-11-13-3-5-14(18)6-4-13/h3-10,12H,11H2,1-2H3/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPCJTJHCGDSNF-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=NOCC1=CC=C(C=C1)Cl)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(/C=N/OCC1=CC=C(C=C1)Cl)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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